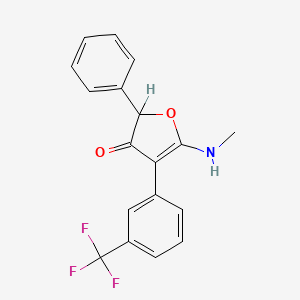










|
REACTION_CXSMILES
|
[Cl-].[CH3:2][NH3+].[C:4]1([CH:10]2[C:14](=[O:15])[C:13]([C:16]3[CH:21]=[CH:20][CH:19]=[C:18]([C:22]([F:25])([F:24])[F:23])[CH:17]=3)=[C:12]([NH2:26])[O:11]2)[CH:9]=[CH:8][CH:7]=[CH:6][CH:5]=1.CN.Cl>O.CO>[C:4]1([CH:10]2[C:14](=[O:15])[C:13]([C:16]3[CH:21]=[CH:20][CH:19]=[C:18]([C:22]([F:23])([F:24])[F:25])[CH:17]=3)=[C:12]([NH:26][CH3:2])[O:11]2)[CH:5]=[CH:6][CH:7]=[CH:8][CH:9]=1 |f:0.1|
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].C[NH3+]
|
|
Name
|
2-phenyl-3-oxo-4-(3-trifluoromethylphenyl)-5-amino-2,3-dihydrofuran
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(=CC=CC=C1)C1OC(=C(C1=O)C1=CC(=CC=C1)C(F)(F)F)N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CN
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Control Type
|
AMBIENT
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
was added at room temperature to a stirred slurry
|
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting suspension was heated
|
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux
|
|
Type
|
TEMPERATURE
|
|
Details
|
refluxed overnight (about 15--18 hours)
|
|
Duration
|
8 (± 8) h
|
|
Type
|
ADDITION
|
|
Details
|
added to a dilute acid solution
|
|
Type
|
EXTRACTION
|
|
Details
|
This mixture was extracted twice with methylene chloride
|
|
Type
|
WASH
|
|
Details
|
successively washed once with water, once with saturated aqueous sodium bicarbonate and once with saturated aqueous sodium chloride
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The washed solution was dried over magnesium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
evaporated under vacuum
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(=CC=CC=C1)C1OC(=C(C1=O)C1=CC(=CC=C1)C(F)(F)F)NC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 9.2 g | |
| YIELD: PERCENTYIELD | 88% | |
| YIELD: CALCULATEDPERCENTYIELD | 93.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |